Cas no 852136-14-2 (2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide)

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide structure
852136-14-2 structure
商品名:2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide
CAS番号:852136-14-2
MF:C18H24N2O
メガワット:284.395964622498
CID:6338708
PubChem ID:4088887

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide
    • IFLab1_003046
    • HMS1420K10
    • F0651-0014
    • IDI1_009505
    • 2-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)acetamide
    • 852136-14-2
    • SR-01000130445-1
    • SR-01000130445
    • 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
    • AKOS024591860
    • EU-0093368
    • インチ: 1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21)
    • InChIKey: OIKSUZPWWWYEFN-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1CCCCC1)NCC1C=CC2=C(C=C(C)N2)C=1

計算された属性

  • せいみつぶんしりょう: 284.188863393g/mol
  • どういたいしつりょう: 284.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 44.9Ų

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0651-0014-20μmol
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0651-0014-15mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0651-0014-3mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0651-0014-5μmol
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0651-0014-4mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0651-0014-10mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0651-0014-20mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0651-0014-25mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0651-0014-10μmol
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0651-0014-2mg
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
852136-14-2 90%+
2mg
$59.0 2023-05-17

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 関連文献

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2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamideに関する追加情報

Comprehensive Overview of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide (CAS No. 852136-14-2)

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide, identified by its CAS No. 852136-14-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining a cyclohexyl group with an indole moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its interactions with biological targets, which could lead to breakthroughs in treating various conditions.

The compound's structure features a 2-methyl-1H-indol-5-yl group, which is a common scaffold in many biologically active molecules. This structural motif is frequently associated with compounds that exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Given the growing interest in natural products and their derivatives, 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide is often compared to other indole-based compounds, such as those found in cruciferous vegetables or marine organisms. This connection to natural sources makes it a compelling subject for studies on bioactive molecules and their therapeutic potential.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and personalized therapies. 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide is frequently mentioned in discussions about drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its balanced lipophilicity, attributed to the cyclohexyl group, and the presence of hydrogen bond acceptors and donors make it a promising candidate for further optimization in medicinal chemistry.

Another area of interest is the compound's potential role in central nervous system (CNS) research. Indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, which has led to speculation about 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide's applicability in neurological disorders. While preliminary studies are still underway, the compound's structural features align with those of other CNS-active molecules, making it a subject of ongoing investigation.

From a synthetic chemistry perspective, the preparation of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide involves multi-step reactions, often starting from commercially available indole precursors. Researchers have explored various coupling and acylation techniques to optimize yield and purity. The compound's stability under different conditions is also a topic of interest, particularly for those working on formulation development and drug delivery systems.

In the context of green chemistry and sustainable practices, there is growing emphasis on developing eco-friendly synthetic routes for compounds like 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide. Catalytic methods, solvent-free reactions, and energy-efficient processes are being explored to reduce the environmental impact of its production. This aligns with broader industry trends toward sustainable pharmaceuticals and green synthesis.

As the scientific community continues to uncover the potential of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide, its relevance in both academic and industrial settings is expected to grow. Whether as a tool compound for probing biological mechanisms or as a lead structure for drug development, this molecule exemplifies the intersection of organic chemistry, pharmacology, and biotechnology. Future research will likely focus on elucidating its precise mechanisms of action and exploring its applications in emerging therapeutic areas.

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